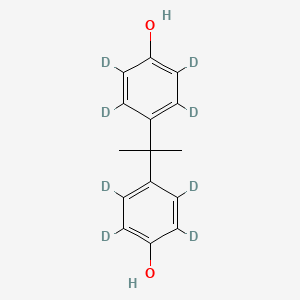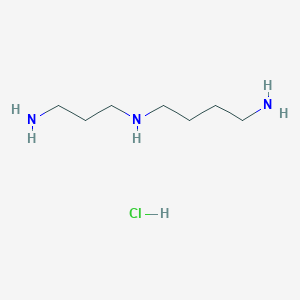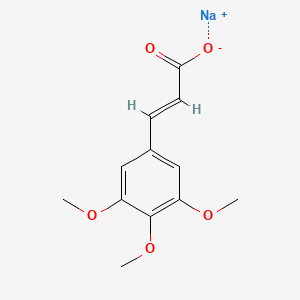
Ambroxol O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambroxol O-glucuronide is a compound with the molecular formula C19H26Br2N2O7 . It is a mucoactive agent and has been used widely to treat both acute and chronic respiratory diseases .
Synthesis Analysis
The synthesis of Ambroxol involves the bromination of o-nitrobenzaldehyde to obtain 2-nitro-3, 5-dibromobenzaldehyde, which is then reacted with trans-4-aminocyclohexanol. The product is then reduced and salified with hydrochloride to finally prepare Ambroxol .Molecular Structure Analysis
The molecular structure of Ambroxol O-glucuronide is primarily linked through the N–H···N and O–H···O hydrogen bonds and C–Br···π interactions . The molecular weight of Ambroxol O-glucuronide is 554.2 g/mol .Chemical Reactions Analysis
Ambroxol is a mucolytic agent used in the treatment of respiratory diseases. The synthesis of carbon-14-labeled Ambroxol with the radioactive atom(s) either on the benzylic carbon or uniformly in the cyclohexyl ring has been reported .Physical And Chemical Properties Analysis
Ambroxol O-glucuronide has a molecular weight of 554.2 g/mol, a Hydrogen Bond Donor Count of 6, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 6 . Its exact mass is 554.00863 g/mol and its monoisotopic mass is 552.01068 g/mol .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ambroxol O-glucuronide involves the glucuronidation of Ambroxol, which is a common metabolite of Ambroxol hydrochloride. Glucuronidation is a process in which a glucuronic acid molecule is attached to a drug or metabolite, resulting in increased water solubility and elimination from the body. The reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "Ambroxol hydrochloride", "UDP-glucuronic acid" ], "Reaction": [ "Ambroxol hydrochloride is first deprotonated with a base such as sodium hydroxide to form the free base.", "The free base is then reacted with UDP-glucuronic acid in the presence of a UDP-glucuronosyltransferase enzyme to form Ambroxol O-glucuronide.", "The reaction is typically carried out in an aqueous buffer solution at a pH of around 7.4.", "The resulting Ambroxol O-glucuronide can be purified using techniques such as chromatography or crystallization." ] } | |
Número CAS |
1241045-91-9 |
Fórmula molecular |
C₁₉H₂₆Br₂N₂O₇ |
Peso molecular |
554.23 |
Sinónimos |
trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)
![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)
![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)
